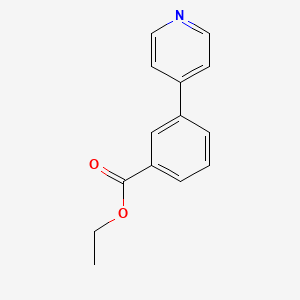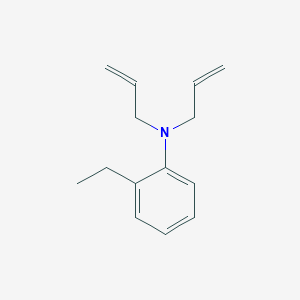
N,N-Diallyl-2-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diallyl-2-ethylaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of two allyl groups and an ethyl group attached to the nitrogen atom of the aniline ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Allylation: One common method for preparing N,N-Diallyl-2-ethylaniline involves the direct allylation of 2-ethylaniline with allyl halides in the presence of a base.
Catalytic Methods: Another approach involves the use of catalysts such as palladium or tungsten oxide supported on zirconium dioxide to facilitate the allylation process.
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yields and selectivity. The use of solid catalysts in these processes helps in achieving efficient and sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Diallyl-2-ethylaniline can undergo oxidation reactions to form various oxidized products.
Reduction: The compound can be reduced to form this compound derivatives.
Substitution: It can participate in substitution reactions where the allyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkyl halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of this compound oxides, while reduction can yield various reduced derivatives .
Applications De Recherche Scientifique
Chemistry: N,N-Diallyl-2-ethylaniline is used as a building block in the synthesis of various organic compounds. It is also employed in polymerization reactions to create novel polymeric materials .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antileishmanial activity when combined with other drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other fine chemicals. Its unique structure makes it valuable in the synthesis of specialty chemicals .
Mécanisme D'action
The mechanism of action of N,N-Diallyl-2-ethylaniline involves its interaction with various molecular targets. In biological systems, it can modulate the activity of enzymes and receptors, leading to specific physiological effects. For example, its antileishmanial activity is attributed to its ability to induce reactive oxygen species (ROS) production and modulate immune responses .
Comparaison Avec Des Composés Similaires
- N,N-Diallyl-2,4-dimethylaniline
- N,N-Diallyl-p-toluidine
- N,N-Diallyl-m-toluidine
Comparison: N,N-Diallyl-2-ethylaniline is unique due to the presence of the ethyl group on the aniline ring, which can influence its reactivity and properties. Compared to other diallyl anilines, it may exhibit different chemical behaviors and applications due to this structural variation .
Propriétés
Numéro CAS |
241821-32-9 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
2-ethyl-N,N-bis(prop-2-enyl)aniline |
InChI |
InChI=1S/C14H19N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |
Clé InChI |
XPZCWUNQJXLPGM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1N(CC=C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


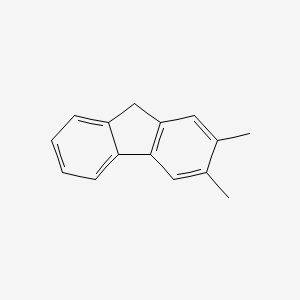
![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)
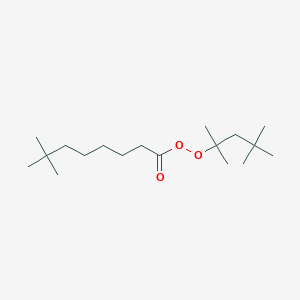
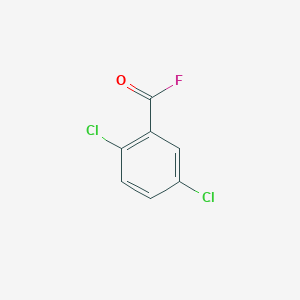
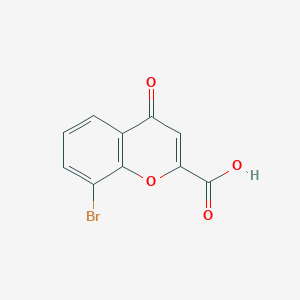
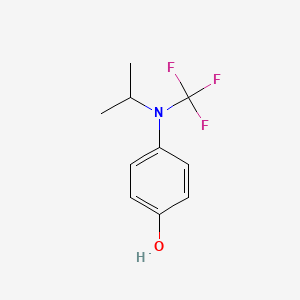
![2-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13965593.png)
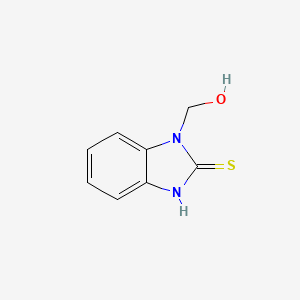
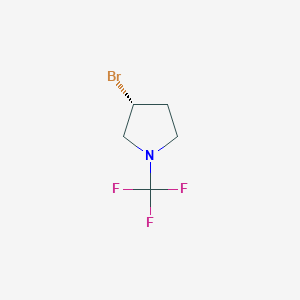
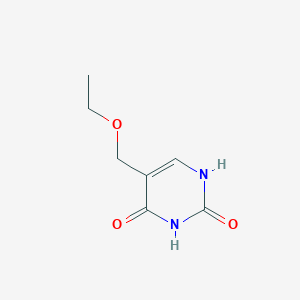

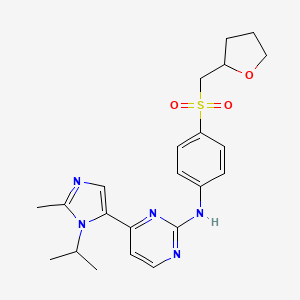
![6-Chlorobenzo[b]thiophene-2-sulfonic acid](/img/structure/B13965627.png)
